molecular formula C11H12Br2N2O2 B3049124 3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide CAS No. 1951438-91-7

3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Cat. No.: B3049124
CAS No.: 1951438-91-7
M. Wt: 364.03
InChI Key: BXEGZRDUTXTRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a halogenated imidazopyridine derivative with a molecular formula of C₁₁H₁₂BrN₂O₂·HBr. This compound features a bromine atom at position 3, a methyl group at position 6, and an ethyl ester moiety at position 2 of the imidazo[1,2-a]pyridine core. Its hydrobromide salt enhances stability and solubility, making it valuable in pharmaceutical research, particularly in kinase inhibition and antimicrobial studies .

Properties

IUPAC Name

ethyl 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9;/h4-6H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEGZRDUTXTRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951438-91-7
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-methyl-, ethyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951438-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C11H12Br2N2O2 and a molecular weight of approximately 316.04 g/mol, this compound comprises a fused imidazole and pyridine ring structure that enhances its chemical properties and biological interactions .

The compound is typically encountered as a hydrobromide salt, which improves its solubility in various solvents, facilitating its use in biological assays. Its synthesis can be achieved through multiple methods, including nucleophilic substitution reactions and coupling reactions, which are crucial for developing derivatives with potentially enhanced biological activities .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating potent activity .
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various imidazo[1,2-a]pyridine derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells. The treatment resulted in a reduction of cell viability by over 70% at concentrations above 10 µM . This study highlights the potential for developing this compound into a therapeutic agent for breast cancer.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited substantial antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of bromine and methyl groups enhances its lipophilicity and ability to interact with biological targets. Comparative analysis with similar compounds reveals that modifications in substituents can lead to variations in potency and selectivity .

Compound NameMolecular FormulaKey Features
3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esterC10H8BrClN2O2Contains chlorine instead of methyl group
6-Bromo-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esterC10H8BrIN2O2Iodine substitution enhances reactivity
4-Methyl-imidazo[1,2-a]pyridineC7H8N2Simpler structure without carboxylic acid functionality

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 3-Br, 6-Me, 2-COOEt C₁₁H₁₂BrN₂O₂·HBr 332.05 (salt) N/A
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide 3-Br, 6-Cl, 2-COOEt C₁₀H₈BrClN₂O₂·HBr 303.54 + HBr 861208-16-4
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 3-COOEt C₁₀H₉BrN₂O₂ 269.1 372198-69-1
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 6-Cl, 2-COOEt C₁₀H₉ClN₂O₂ 224.65 N/A
8-Bromo-6-chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester 8-Br, 6-Cl, 3-COOEt C₁₀H₈BrClN₂O₂ 303.54 1597771-07-7

Key Observations :

  • Halogen Position : Bromine at position 3 (target compound) vs. 6 or 8 in analogues alters electronic properties and steric bulk, impacting receptor binding .
  • Substituent Effects : Methyl (target) vs. chloro (analogues) at position 6 influences lipophilicity; methyl groups enhance metabolic stability compared to electron-withdrawing chlorides .
  • Ester Position : Ethyl ester at position 2 (target) vs. 3 (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) affects molecular polarity and hydrogen-bonding capacity .

Comparison with Analogues :

  • Ethyl 3-bromo-6-chloroimidazo... hydrobromide: Requires stepwise condensation of ethyl bromopyruvate with 2-amino-6-chloropyridine, followed by purification .
  • 6-Chloroimidazo... ethyl ester: Synthesized via refluxing 2-aminopyridines with ethyl bromopyruvate, often requiring chromatographic purification .

Key Insights :

  • Target Compound : The methyl group at position 6 improves metabolic stability compared to chloro analogues, extending half-life in vivo .
  • Halogen Effects : Bromine at position 3 (target) vs. 6 or 8 (analogues) modulates kinase selectivity; bulkier halogens at position 8 reduce off-target effects .

Q & A

Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridine-2-carboxylate derivatives?

Imidazo[1,2-a]pyridine derivatives are typically synthesized via condensation of 2-aminopyridines with activated carbonyls. For example, ethyl bromopyruvate reacts with 2-aminopyridine under reflux conditions to form the ester intermediate, followed by saponification to yield carboxylic acids. Challenges include competing decarboxylation at high temperatures, necessitating stepwise protocols . Microwave-assisted synthesis is an alternative, as seen in the reaction of 5-bromopyridin-2-amine with 2-bromo-1-phenylethan-1-one under microwave heating (100°C, 30 min), yielding functionalized imidazo[1,2-a]pyridines .

Q. How is structural characterization of imidazo[1,2-a]pyridine derivatives performed?

X-ray crystallography is the gold standard for determining molecular geometry and hydrogen-bonding networks. For instance, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was analyzed using crystallographic data (space group P21/cP2_1/c), revealing planar imidazo[1,2-a]pyridine rings and intermolecular N–H···O hydrogen bonds stabilizing the lattice . LCMS and NMR are routinely used for monitoring reaction progress and purity assessment .

Q. What biological activities are associated with imidazo[1,2-a]pyridine scaffolds?

These compounds exhibit antiviral, anticancer, and antimicrobial properties. Specific derivatives act as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and nervous system modulators. For example, 2-aryl-substituted imidazo[1,2-a]pyridines have been tested as kinase inhibitors due to their structural mimicry of ATP-binding sites .

Advanced Research Questions

Q. How can continuous flow synthesis improve the efficiency of imidazo[1,2-a]pyridine-2-carboxylic acid production?

Continuous flow methods address limitations of batch synthesis (e.g., long reaction times, decarboxylation). A microreactor system using 2-aminopyridines (0.5 M) and bromopyruvic acid (0.5 M) with catalytic p-toluenesulphonic acid (PTSA, 0.25 equiv.) in DMF at 125°C and 4.0 bar achieves full conversion in 10 min. This method eliminates intermediate purification and enables scalable production of diverse derivatives .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during synthesis?

Decarboxylation is minimized by avoiding prolonged heating. Flow synthesis reduces thermal exposure by maintaining precise temperature control (125°C for 10 min). Alternatively, microwave-assisted synthesis shortens reaction times (30 min vs. hours in traditional reflux) and improves yields (e.g., 70–85% for 6-bromo-2-phenylimidazo[1,2-a]pyridine) .

Q. How do structural modifications (e.g., bromination, methyl substitution) influence bioactivity?

Bromine at position 6 enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification. Methyl groups at position 6 increase lipophilicity, potentially improving membrane permeability. For example, 6-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS 910617-51-5) is a key intermediate for kinase inhibitors .

Q. What methodologies resolve contradictions in reported synthetic yields or bioactivity data?

Divergent results often stem from variations in reaction conditions (solvent, catalyst loading) or analytical methods. For example, DMF improves solubility in flow synthesis but may degrade acid-sensitive products. Comparative studies using standardized protocols (e.g., LCMS for purity assessment) and computational modeling (e.g., DFT for reaction pathway analysis) can reconcile discrepancies .

Q. How are computational methods applied to predict reactivity or biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. Molecular docking screens potential targets, such as CDK2 binding pockets, by simulating interactions between imidazo[1,2-a]pyridine derivatives and protein active sites. Hybrid models combining wet-lab data (e.g., receptor-response profiles) and machine learning improve prediction accuracy .

Methodological Best Practices

  • Purification : Use recrystallization (EtOH) or column chromatography (ethyl acetate/petroleum ether) for intermediates .
  • Catalyst Selection : Pd(OAc)₂ with PPh₃ facilitates Suzuki-Miyaura couplings of brominated derivatives .
  • Reaction Monitoring : Employ LCMS for real-time tracking of intermediates and byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.